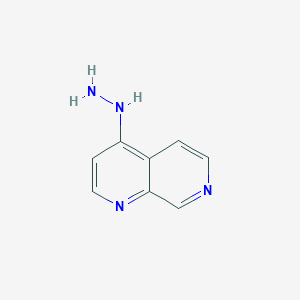

4-Hydrazinyl-1,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPXMAYTGSCHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinyl 1,7 Naphthyridine and Precursors

Strategies for the Construction of the 1,7-Naphthyridine (B1217170) Ring System

Cyclization Reactions of Pyridine (B92270) Derivatives

The construction of the 1,7-naphthyridine ring system frequently originates from suitably substituted pyridine precursors. A key strategy involves the cyclization of 3-aminopyridine (B143674) derivatives bearing a carbonyl group (or a precursor) at the C-4 position. For instance, the condensation of 3-amino-4-acetylpyridine with a ketone can yield a 2,4-disubstituted 1,7-naphthyridine. researchgate.net Similarly, 3-aminoisonicotinaldehyde (B120943) (3-aminopyridine-4-carboxaldehyde) serves as a valuable precursor, reacting with aryl ketones to form 2-aryl- and 2,3-diaryl-1,7-naphthyridines. researchgate.net

A general method for the synthesis of 8-hydroxy-6-substituted-1,7-naphthyridines involves the acylation of the dianion derived from a tert-butylamide of a pyridine derivative, followed by cyclization of the resulting intermediate ketones with ammonium (B1175870) acetate. researchgate.net

Conventional Annulation Protocols (e.g., Friedländer, Skraup)

Friedländer Annulation: The Friedländer synthesis is a widely employed method for constructing quinoline (B57606) and naphthyridine ring systems. wikipedia.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org For the synthesis of 1,7-naphthyridines, this typically involves the reaction of a 3-aminopyridine-4-carbonyl compound. For example, 3-amino-4-acetylpyridine can undergo a Friedländer condensation with a ketone to produce a 2,4-disubstituted 1,7-naphthyridine with a reported yield of 82%. researchgate.net Furthermore, the self-condensation of 3-amino-4-acetylpyridine has been reported to yield 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine in a high yield of 97%. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 3-Amino-4-acetylpyridine | Ketone | 2,4-Disubstituted 1,7-naphthyridine | 82 |

| 3-Amino-4-acetylpyridine | 3-Amino-4-acetylpyridine | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 |

| 3-Aminoisonicotinaldehyde | Arylketones | 2-Aryl- and 2,3-diaryl-1,7-naphthyridines | 28-71 |

Skraup Reaction: The Skraup reaction is another classical method for quinoline and naphthyridine synthesis, typically involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org While the direct Skraup reaction on 3-aminopyridine tends to favor the formation of the 1,5-naphthyridine (B1222797) isomer, the synthesis of 1,7-naphthyridines can be achieved by using a 3-aminopyridine derivative where the 2-position is blocked by an electron-donating group. This directing effect forces the cyclization to occur at the 4-position. For instance, the Skraup reaction of pyridine-2,3-diamine leads to the formation of 1,7-naphthyridin-8-amine. thieme-connect.de Similarly, using 3-aminopyridin-2(1H)-one as the starting material yields 1,7-naphthyridin-8(7H)-one. thieme-connect.de

| Starting Material | Product |

| Pyridine-2,3-diamine | 1,7-Naphthyridin-8-amine |

| 3-Aminopyridin-2(1H)-one | 1,7-Naphthyridin-8(7H)-one |

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. nih.gov This technology has been successfully applied to the synthesis of various naphthyridine derivatives. scielo.org.mxacs.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, in the synthesis of certain heterocyclic compounds, reaction times have been reduced from hours to minutes. nih.gov While specific examples for the microwave-assisted synthesis of the parent 4-hydrazinyl-1,7-naphthyridine are not extensively detailed in the provided search results, the general applicability of this technique to the synthesis of the 1,7-naphthyridine core and its derivatives is well-established. This approach offers a more time- and energy-efficient route to these important heterocyclic scaffolds.

Industrial-Scale Synthesis Considerations for 1,7-Naphthyridine Derivatives

The transition from laboratory-scale synthesis to industrial production of 1,7-naphthyridine derivatives, which are often key intermediates for pharmaceuticals, presents several challenges. researchgate.netacs.org Key considerations include the cost of starting materials, process safety, scalability of reactions, and the environmental impact of the synthetic route.

A scalable, six-step synthesis of a 4-[8-(3-fluorophenyl) acs.orgdntb.gov.uanaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a PDE4 inhibitor, has been described, starting from 2-cyano-3-methylpyridine. researchgate.netacs.org This process highlights the importance of developing robust and efficient multi-step syntheses for complex 1,7-naphthyridine derivatives. The process involved careful optimization of each step to ensure high yields and purity, which are critical for large-scale production. researchgate.net Challenges in industrial synthesis often include managing exothermic reactions, handling hazardous reagents, and purifying large quantities of intermediates and the final product. The development of "one-pot" procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve the efficiency and cost-effectiveness of industrial-scale synthesis.

Introduction of the Hydrazinyl Functionality at the C-4 Position of 1,7-Naphthyridine

Once the 1,7-naphthyridine core is established, the next critical step is the introduction of the hydrazinyl group at the C-4 position. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution of Halogenated 1,7-Naphthyridine Precursors with Hydrazine (B178648) Derivatives

The most common method for introducing the hydrazinyl group is through the nucleophilic aromatic substitution (SNAr) of a halogenated 1,7-naphthyridine precursor, typically 4-chloro-1,7-naphthyridine (B155622). rsc.orgyoutube.comnih.govnih.gov The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the C-4 position towards nucleophilic attack.

The reaction of 4-chloro-6,8-dimethyl-1,7-naphthyridine with hydrazine hydrate (B1144303) in a sealed tube at 150 °C has been reported. rsc.org This reaction, however, can lead to ring transformation, yielding pyrazol-5-ylpyridines as the main products. rsc.org Therefore, careful control of reaction conditions is crucial to favor the desired substitution product. The general mechanism involves the attack of the hydrazine nucleophile on the electron-deficient C-4 carbon, followed by the departure of the chloride leaving group.

| Precursor | Reagent | Product |

| 4-Chloro-1,7-naphthyridine | Hydrazine hydrate | This compound |

The synthesis of the 4-chloro-1,7-naphthyridine precursor itself is an important prerequisite. This can be achieved from the corresponding 1,7-naphthyridin-4-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Conversion Pathways from Other Nitrogenous Functional Groups (e.g., Amino, Nitro)

The direct conversion of amino or nitro functional groups to a hydrazinyl group on the 1,7-naphthyridine scaffold is not a commonly documented synthetic route in the available scientific literature. The predominant and more established method for introducing a hydrazinyl group onto a naphthyridine ring system involves the nucleophilic substitution of a suitable leaving group, typically a halogen, with hydrazine hydrate.

In a related synthesis involving the 1,7-naphthyridine core, a bromo-substituted derivative is used as the precursor for introducing the hydrazinyl moiety. Specifically, 6-amino-8-bromo-1,7-naphthyridine is reacted with hydrazine hydrate to yield 6,8-dihydrazino-1,7-naphthyridine. sphinxsai.com In this reaction, the hydrazine displaces the bromo group, while the existing amino group remains intact, illustrating the utility of halo-naphthyridines as key intermediates for hydrazinyl functionalization.

Synthesis of Key Hydrazinyl-Naphthyridine Intermediates and Related Analogs

The synthesis of intermediates and analogs is fundamental to expanding the chemical diversity of hydrazinyl-naphthyridine derivatives. These processes often involve the creation of poly-hydrazinyl species or the preparation of related functional groups like hydrazides, which serve as versatile building blocks for more complex molecules.

Preparation of Dihydrazino-1,7-Naphthyridine Compounds

A notable example in the synthesis of dihydrazino analogs is the preparation of 6,8-dihydrazino-1,7-naphthyridine. This process highlights an efficient method for introducing multiple hydrazinyl groups onto the naphthyridine skeleton. The synthesis starts from 6-amino-8-bromo-1,7-naphthyridine, which is subjected to reaction with hydrazine hydrate.

The reaction is typically carried out by dissolving 6-amino-8-bromo-1,7-naphthyridine in a solvent like dioxane, followed by the addition of 85% hydrazine hydrate. sphinxsai.com The mixture is then heated under reflux. A microwave-assisted method has been shown to significantly reduce the reaction time to just 8 minutes at 110°C. sphinxsai.com Upon cooling, the product precipitates from the solution and can be isolated by filtration. This synthetic route provides the target dihydrazino compound in a good yield. sphinxsai.com

Table 1: Synthesis of 6,8-Dihydrazino-1,7-naphthyridine

| Starting Material | Reagent | Solvent | Method | Yield | Melting Point (°C) |

| 6-Amino-8-bromo-1,7-naphthyridine | 85% Hydrazine Hydrate | Dioxane | Microwave, 110°C, 8 min | 64.5% | 149 |

Data sourced from the International Journal of ChemTech Research. sphinxsai.com

Synthesis of Naphthyridine-Substituted Hydrazides

Naphthyridine-substituted hydrazides are important derivatives that can be prepared from the corresponding carboxylic acid esters. The general and widely used method for converting an ester to a hydrazide is through reaction with hydrazine hydrate. This reaction is applicable across various heterocyclic systems, including naphthyridines.

The process involves heating the naphthyridine carboxylate ester with hydrazine hydrate in a suitable solvent, typically ethanol (B145695). For instance, ethyl 1,8-napthyridin-2-one-3-carboxylate reacts with hydrazine hydrate to furnish the corresponding 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide. This transformation is a key step in the synthesis of more complex heterocyclic structures derived from the naphthyridine core. The hydrazide product serves as a versatile intermediate for constructing compounds like thiazolidinones and oxadiazoles.

Table 2: General Synthesis of Naphthyridine-Substituted Hydrazides

| Precursor Type | Reagent | Typical Solvent | Product Type |

| Naphthyridine Carboxylate Ester | Hydrazine Hydrate | Ethanol | Naphthyridine Carbohydrazide |

Chemical Reactivity and Transformations of 4 Hydrazinyl 1,7 Naphthyridine

Condensation Reactions with Carbonyl Compounds

The primary amino group of the hydrazinyl substituent readily reacts with electrophilic carbonyl carbons, leading to the formation of carbon-nitrogen double bonds. These reactions are fundamental in building more complex molecular architectures.

Formation of Naphthyridine-Hydrazone Derivatives (Schiff Bases)

The reaction of hydrazines with aldehydes and ketones is a well-established method for forming hydrazones, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

For hydrazinyl-naphthyridines, this reaction provides a straightforward route to derivatives with an extended conjugation system. For instance, the reaction of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with various aromatic aldehydes results in the corresponding arylmethylene-hydrazinyl-naphthyridine derivatives. nih.gov Although specific studies detailing this reaction for the 4-hydrazinyl-1,7-naphthyridine isomer were not found in the provided search results, the general principle is expected to be analogous. The reaction typically proceeds by heating the reactants in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.gov

Table 1: General Reaction for the Formation of Naphthyridine-Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde or Ketone (R-CO-R') | 4-(2-Alkylidene/Arylidenehydrazinyl)-1,7-naphthyridine (Schiff Base) |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

Cyclocondensation reactions utilize bifunctional reagents that react with the hydrazinyl group to form a new heterocyclic ring. These reactions are crucial for synthesizing fused polycyclic systems. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and common method for synthesizing pyrazoles, a reaction known as the Knorr synthesis. nih.govbeilstein-journals.org This process involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. researchgate.net Specific examples of this compound undergoing such cyclocondensation reactions to form fused systems, other than those detailed in section 3.2, are not extensively documented in the available search results.

Annulation and Ring-Closure Reactions

Annulation, or ring-forming, reactions involving the hydrazinyl group of this compound are key to constructing fused heterocyclic systems. The adjacent ring nitrogen (at position 1) and the hydrazinyl group at position 4 can participate in cyclization to form five- or six-membered rings fused to the parent naphthyridine.

Formation of Triazolo-Naphthyridine Systems

The synthesis of fused triazole rings is a common transformation for hydrazinyl-substituted azaheterocycles. The reaction of a hydrazinoheterocycle with reagents containing a single carbon atom that becomes part of the new ring, such as orthoesters or formic acid, can lead to the formation of a triazolo ring. Another method involves the oxidative cyclization of hydrazone precursors.

For example, aryl aldehyde 2-hydrazinyl-1,8-naphthyridine (B13676080) derivatives can be oxidized using reagents like nitrous acid to yield researchgate.netnih.govnih.govtriazolo[4,3-a] researchgate.netresearchgate.netnaphthyridines. niscpr.res.in Similarly, 7-(2-benzylidenehydrazinyl)-1,8-naphthyridine derivatives undergo oxidative cyclization with chloramine-T to form the corresponding triazolo[4,3-a] researchgate.netresearchgate.netnaphthyridine system. thesciencein.org While these examples pertain to the 1,8-naphthyridine (B1210474) isomer, a similar reaction pathway is anticipated for this compound, which would lead to the formation of a researchgate.netnih.govnih.govtriazolo[4,3-c] nih.govresearchgate.netnaphthyridine ring system. However, specific literature detailing this transformation for the 1,7-naphthyridine (B1217170) isomer was not identified in the search results.

Table 2: Illustrative Synthesis of a Fused Triazolo-Naphthyridine System (1,8-isomer)

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Aryl aldehyde 2-hydrazinyl-1,8-naphthyridine-hydrazones | Nitrous Acid (NaNO₂ / CH₃COOH) | researchgate.netnih.govnih.govTriazolo[4,3-a] researchgate.netresearchgate.netnaphthyridines | niscpr.res.in |

Synthesis of Pyrazolo-Naphthyridine Systems

The fusion of a pyrazole ring to the naphthyridine skeleton can be achieved by reacting the hydrazinyl derivative with 1,3-dielectrophilic species, such as β-ketoesters or α,β-unsaturated ketones. nih.gov This reaction typically proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination of water. The Knorr pyrazole synthesis and related methodologies are widely employed for this purpose. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines, a related core structure, is often accomplished through the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or by reacting functionalized 2-chloropyridines with hydrazines. nih.govnih.gov Research on pyrazolo-fused 1,7-naphthyridines has described their synthesis from 4-methyl-6-pyrazolyl-2-chloronicotinonitriles upon treatment with hydrazine. researchgate.net This approach builds the pyridine (B92270) ring onto a pre-existing pyrazole. The alternative approach, starting with this compound and a suitable 1,3-dicarbonyl compound to form a fused pyrazolo[4,3-c] nih.govresearchgate.netnaphthyridine, is a chemically plausible route, though specific examples were not found in the search results.

Creation of Pyrimidothieno-Naphthyridine Derivatives

The synthesis of more complex fused systems, such as pyrimidothieno-naphthyridines, requires multi-step sequences or multicomponent reactions involving appropriately functionalized precursors. The construction of a pyrimidine (B1678525) ring fused to another heterocycle often involves the reaction of an amino or hydrazino group with reagents that can provide the necessary three-carbon unit of the pyrimidine ring. The subsequent or concurrent formation of a thiophene (B33073) ring would involve reagents and reactions specific to thiophene synthesis, such as those utilizing elemental sulfur or other sulfur-containing synthons.

While the search results mention the synthesis of pyrimido[4,5-b] researchgate.netmdpi.comnaphthyridine derivatives, this involves a different naphthyridine isomer and does not start from a hydrazinyl precursor. nih.gov No specific methods for the synthesis of pyrimidothieno-naphthyridine derivatives starting from this compound were identified in the provided search results.

Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like the 1,7-naphthyridine core. masterorganicchemistry.com In these reactions, the aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups, and in the case of naphthyridines, the ring nitrogen atoms serve this purpose, activating the ring for nucleophilic attack. youtube.com

The mechanism generally proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. Halogens are common leaving groups in these reactions. For example, chloro-substituted naphthyridines can react with various nucleophiles, such as amines, to introduce new functional groups onto the heterocyclic core. youtube.com This type of reaction is analogous to the chemistry of acid chlorides, where a nucleophile attacks a π-system, leading to an intermediate that then expels a leaving group to restore the system. youtube.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org For heterocyclic systems like naphthyridine, the reactivity towards electrophiles is significantly influenced by the presence of the nitrogen atoms. The nitrogen atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. wikipedia.org

The SEAr mechanism begins with the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. lumenlearning.commasterorganicchemistry.com This step is typically the rate-determining step as it involves the temporary disruption of aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is lost from the intermediate to restore the stable aromatic system. masterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Due to the deactivating nature of the pyridine rings, harsher reaction conditions are generally required for electrophilic substitution on naphthyridines compared to more electron-rich aromatic systems. wikipedia.org

Rearrangement Reactions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgmanchester.ac.uk It involves the migration of an aryl group from a heteroatom to a terminal nucleophilic center. wikipedia.org This reaction has been successfully applied for the first time in the 2,7-naphthyridine (B1199556) series. mdpi.comdntb.gov.ua

Specifically, the rearrangement was used to synthesize 1-amino-3-oxo-2,7-naphthyridines. mdpi.com In this process, precursor molecules undergo rearrangement under the action of sodium hydroxide (B78521) in ethanol, leading to the formation of the target 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com These rearranged products are valuable intermediates for constructing other complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines. mdpi.com The Smiles rearrangement provides a novel and effective method for synthesizing functionalized 1,3-diamino-2,7-naphthyridines. mdpi.com

Table 1: Examples of Smiles Rearrangement in the Naphthyridine Series

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Precursor 3a | NaOH, EtOH | 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (4a) | High | mdpi.com |

| Precursor 3b | NaOH, EtOH | 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (4b) | High | mdpi.com |

Beyond the Smiles rearrangement, other intramolecular rearrangements have been observed in the 2,7-naphthyridine series. For instance, studies on 7-benzyl-2,7-naphthyridine derivatives have revealed unexpected rearrangement products. researchgate.net When certain 1-amino-3-oxo-2,7-naphthyridines were reacted with amines, the rearrangement occurred more rapidly than in related systems. researchgate.net This was sometimes followed by a condensation reaction between a carbonyl group on the naphthyridine ring and the amine, leading to the formation of a Schiff base. researchgate.net These findings highlight the complex reactivity of the 2,7-naphthyridine scaffold and the potential for discovering novel molecular transformations. researchgate.net

Functional Group Interconversions at the Hydrazinyl Moiety and Naphthyridine Ring

Functional group interconversions are pivotal in modifying the structure of this compound to access a variety of derivatives with tailored properties. These transformations can selectively target either the exocyclic hydrazinyl group or the heterocyclic naphthyridine system.

The hydrazinyl group (-NHNH2) at the C4 position is a potent nucleophile, rendering it susceptible to a range of reactions. One of the most common transformations is its condensation with aldehydes and ketones to form the corresponding hydrazones, often referred to as Schiff bases. This reaction is typically carried out under mild acidic or basic conditions and is a cornerstone for creating diverse molecular libraries. For instance, the reaction of the analogous 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with various carbonyl compounds readily yields Schiff base derivatives. This reactivity is expected to be mirrored in the 1,7-naphthyridine isomer.

Furthermore, the hydrazinyl moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings fused to the naphthyridine core, resulting in pyrazolo[3,4-b] chempap.orgnih.govnaphthyridine derivatives. Such cyclizations are a powerful tool for constructing complex polycyclic aromatic systems.

The 1,7-naphthyridine ring itself, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. While direct functionalization of the this compound ring without affecting the hydrazinyl group can be challenging, transformations of related 1,7-naphthyridine derivatives provide insight into its potential reactivity. For example, a chloro group at the 4-position of the 1,7-naphthyridine ring can be displaced by various nucleophiles. It is conceivable that the hydrazinyl group could be introduced via nucleophilic substitution of a 4-chloro-1,7-naphthyridine (B155622) precursor.

Conversely, modifications of the naphthyridine ring can be achieved through transformations of other substituents. For instance, the reduction of a nitro group on the naphthyridine ring to an amino group is a common functional group interconversion. While not directly involving the 4-hydrazinyl substituent, such reactions showcase the chemical tractability of the naphthyridine scaffold.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Aromatic/Aliphatic Aldehyd | 4-(2-Aryl/alkylidene)hydrazinyl-1,7-naphthyridine | Schiff Base Formation |

| This compound | 1,3-Diketone | Pyrazolo[3,4-b] chempap.orgnih.govnaphthyridine derivative | Cyclization |

| 4-Chloro-1,7-naphthyridine | Hydrazine Hydrate (B1144303) | This compound | Nucleophilic Aromatic Substitution |

| 4-Nitro-1,7-naphthyridine | H2, Pd/C or SnCl2 | 4-Amino-1,7-naphthyridine | Nitro Group Reduction |

Redox Chemistry of the Naphthyridine Scaffold and Hydrazinyl Group

The redox chemistry of this compound is complex, with both the naphthyridine ring system and the hydrazinyl substituent capable of participating in oxidation and reduction reactions.

The 1,7-naphthyridine scaffold, being an electron-deficient heterocycle, can undergo reduction. Catalytic hydrogenation, for example, can lead to the saturation of one or both of the pyridine rings, yielding tetrahydro- or decahydronaphthyridine derivatives, respectively. The specific outcome often depends on the catalyst, reaction conditions, and the nature of other substituents on the ring.

Conversely, the hydrazinyl group is susceptible to oxidation. Mild oxidizing agents can convert the hydrazinyl moiety into a diazenyl group, and further oxidation can lead to the cleavage of the C-N bond and the formation of the parent, unsubstituted naphthyridine. A notable example is the oxidation of 6,8-dihydrazino-1,7-naphthyridine with copper sulfate (B86663) to yield 1,7-naphthyridine, demonstrating the lability of the hydrazinyl group under oxidative conditions mdpi.com. The autoxidation of similar hydrazinyl-substituted heterocycles, such as 4-hydrazinylquinolin-2(1H)-one, has also been reported to lead to dimerization and further oxidation products jsynthchem.com.

The presence of the electron-donating hydrazinyl group can influence the redox potential of the naphthyridine ring, making it more susceptible to oxidation compared to the unsubstituted parent heterocycle. Computational studies on related naphthyridine derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties, including the frontier molecular orbital energies, which in turn affects their redox behavior rsc.org.

Table 2: Redox Reactions of Naphthyridine and Hydrazinyl Moieties

| Moiety | Reagent(s)/Conditions | Transformation | Product Type |

| Naphthyridine Ring | H2, PtO2 or Raney Nickel | Reduction | Tetrahydro/Decahydronaphthyridine |

| Hydrazinyl Group | Copper Sulfate | Oxidation | Dehydrazination to form the parent heterocycle |

| Hydrazinyl Group | Air (Autoxidation) | Oxidation/Dimerization | Complex oxidized and dimerized products |

| Nitro-substituted Naphthyridine | NaBH4/Ni(PPh3)4 | Reduction | Amino-substituted Naphthyridine |

Derivatization and Design of Novel Naphthyridine Architectures

Strategic Functionalization of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and a precursor to various functional groups, making it a cornerstone for the derivatization of the 1,7-naphthyridine (B1217170) core. Its strategic functionalization through N-alkylation, N-acylation, and condensation reactions opens avenues to a diverse range of molecular frameworks.

N-Alkylation and N-Acylation of Hydrazinyl Moieties

The nitrogen atoms of the hydrazinyl group can be selectively functionalized through alkylation and acylation reactions, leading to the introduction of a variety of substituents that can modulate the physicochemical properties of the resulting molecules. While specific examples for the N-alkylation of 4-hydrazinyl-1,7-naphthyridine are not extensively documented in the available literature, general methodologies for the N-alkylation of hydrazine (B178648) derivatives have been established. For instance, the use of a nitrogen dianion intermediate, formed by treating a protected hydrazine with a strong base like n-butyllithium, allows for selective alkylation. researchgate.net This method provides a pathway to mono- or di-substituted hydrazines and could potentially be applied to this compound to introduce various alkyl groups. Another approach involves the use of ruthenium catalysts for the N-alkylation of amines and anilines with alcohols, a method that could be adapted for the alkylation of hydrazinyl-naphthyridines. cornell.eduresearchgate.net

N-acylation of the hydrazinyl group is a more commonly reported transformation. For example, the reaction of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with acid monoanhydrides and tetracarboxylic acid anhydrides leads to the formation of the corresponding N-acylated derivatives. enamine.net This suggests that this compound would readily react with a variety of acylating agents, such as acid chlorides and anhydrides, to yield stable N-acylnaphthyridine derivatives. The regioselectivity of acylation on the two nitrogen atoms of the hydrazinyl group can be a critical aspect, and methods developed for the selective acylation of other hydrazine derivatives, such as tosylhydrazide, could offer valuable insights. nih.gov

Generation of Diverse Schiff Base Derivatives

One of the most facile and widely exploited reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction provides a straightforward method for introducing a wide range of aromatic and aliphatic substituents onto the naphthyridine scaffold. The synthesis of Schiff bases from hydrazinyl-naphthyridine analogues has been well-documented. For instance, 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine has been shown to react with various active carbonyl compounds to produce a series of Schiff base derivatives in good yields. researchgate.netenamine.net These reactions are typically carried out under mild conditions, often with acid or base catalysis.

The general synthetic route involves the condensation of the hydrazinyl-naphthyridine with a suitable aldehyde or ketone, as depicted in the following reaction scheme:

Table 1: Examples of Schiff Base Derivatives from Hydrazinyl-Naphthyridine Analogues

| Hydrazinyl-Naphthyridine Analogue | Carbonyl Compound | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine | Benzaldehyde | (E)-N'-(phenylmethylene)-2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine | enamine.net |

| 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine | 4-Chlorobenzaldehyde | (E)-N'-((4-chlorophenyl)methylene)-2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine | enamine.net |

Exploration of Substituent Effects on Reactivity and Molecular Architecture

In the context of this compound, substituents on the naphthyridine ring would be expected to modulate the reactivity of the hydrazinyl group. Electron-withdrawing groups on the naphthyridine core would decrease the electron density on the hydrazinyl nitrogen atoms, potentially reducing their nucleophilicity. Conversely, electron-donating groups would enhance nucleophilicity. These effects can be harnessed to control the outcome of derivatization reactions and to fine-tune the electronic properties of the final products. The steric hindrance caused by bulky substituents near the hydrazinyl group can also play a crucial role in directing the regioselectivity of reactions and influencing the conformational preferences of the resulting molecules.

Construction of Bridged and Spiro-Naphthyridine Systems

The versatile reactivity of the hydrazinyl group and its derivatives opens up possibilities for the construction of more complex, three-dimensional structures such as bridged and spiro-naphthyridine systems.

While direct examples of the synthesis of bridged naphthyridines from this compound are scarce in the literature, the formation of hydrazine-bridged cyclotriphosphazene (B1200923) derivatives with amide-Schiff base linkages showcases the potential of the hydrazine moiety to act as a linking unit to create bridged structures. mdpi.com

The synthesis of spiro-naphthyridine derivatives has been reported, although not originating from a hydrazinyl precursor. researchgate.net However, related synthetic strategies involving hydrazine derivatives suggest plausible routes. For instance, the annulation reaction of α-halogenated N-acylhydrazones with isatin-derived carbonates has been successfully employed to construct spiro[indoline-3,5'- researchgate.netnih.govdiazepines]. nih.gov This type of formal [4+3] cycloaddition, where the hydrazine derivative provides a three-atom component, could potentially be adapted to create spiro-naphthyridine systems. The general principle involves the in situ generation of a reactive intermediate from the hydrazone that then undergoes cyclization with a suitable partner.

Synthesis of Polycyclic and Extended Fused Naphthyridine Derivatives

A particularly fruitful application of this compound is its use as a precursor for the synthesis of polycyclic and extended fused naphthyridine derivatives. The hydrazinyl group is an excellent synthon for the construction of fused five-membered heterocyclic rings, such as pyrazole (B372694) and triazole rings.

The reaction of hydrazinyl-naphthyridines with 1,3-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrazolo[1,5-a]naphthyridines. For example, the reaction of aminopyrazoles, which can be derived from hydrazines, with alkynes has been shown to produce pyrazolo[1,5-a]pyrimidines. researchgate.netbme.hu A similar strategy could be envisioned for the synthesis of pyrazolo[1,5-a] researchgate.netrsc.orgnaphthyridines. The synthesis of novel 1-pyrazolyl-2,7-naphthyridine derivatives has been achieved from monohydrazides derived from 2,7-naphthyridines, highlighting the utility of hydrazine derivatives in constructing fused pyrazole rings. cornell.edu

Furthermore, the oxidative cyclization of the corresponding hydrazones is a powerful method for the synthesis of triazolo[4,3-a]naphthyridines. For instance, the oxidation of 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile using chloramine-T under microwave irradiation affords the corresponding enamine.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netresearchgate.netnaphthyridine derivatives in high yields. thesciencein.org This transformation demonstrates the efficient construction of a fused triazole ring onto the naphthyridine core. The synthesis of triazolo[3,4-a]- and triazolo[5,1-a] nih.govrsc.orgnaphthyridines has also been reported, showcasing the versatility of this approach. researchgate.net

Table 2: Examples of Fused Naphthyridine Systems from Hydrazinyl Precursors

| Fused System | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Cyclization of aminopyrazoles with alkynes | Aminopyrazole (from hydrazine) | researchgate.netbme.hu |

| Pyrazolo[3,4-c]-2,7-naphthyridine | Cyclization of a chloro-pyrazolyl-naphthyridine with hydrazine | Chloro-pyrazolyl-naphthyridine | cornell.edu |

| enamine.netresearchgate.netnih.govTriazolo[4,3-a] researchgate.netresearchgate.netnaphthyridines | Oxidative cyclization of hydrazones | Hydrazinyl-naphthyridine | thesciencein.org |

| enamine.netresearchgate.netnih.govTriazolo[3,4-a] nih.govrsc.orgnaphthyridines | Cyclization from hydrazino-tetrahydronaphthyridine | Hydrazinyl-naphthyridine derivative | researchgate.net |

Incorporation of 1,7-Naphthyridine Units into Macrocyclic Systems

The incorporation of the rigid and planar 1,7-naphthyridine unit into macrocyclic structures is an attractive strategy for the design of novel host molecules for molecular recognition and as scaffolds for supramolecular chemistry. While specific examples detailing the use of this compound for this purpose are limited, the general principles of macrocyclization can be applied. The hydrazinyl group can be transformed into a variety of reactive functionalities suitable for macrocyclization reactions.

For instance, the hydrazinyl group can be converted to a di-functionalized linker through reactions at both nitrogen atoms. This linker can then be reacted with another di-functionalized component to form a macrocycle. Alternatively, the hydrazone derivatives of this compound could possess reactive groups on the appended substituent that can participate in ring-closing reactions. Although not starting from a hydrazinyl precursor, the synthesis of macrocyclic compounds containing 1,8-naphthyridine (B1210474) units has been achieved, demonstrating the feasibility of incorporating naphthyridine moieties into larger ring systems. These macrocycles have shown potential in molecular recognition studies. The development of synthetic routes starting from the versatile this compound would significantly expand the scope and accessibility of such complex architectures.

Coordination Chemistry and Metal Complexation of Naphthyridine Hydrazinyl Ligands

4-Hydrazinyl-1,7-Naphthyridine as a Ligand System

This compound is a multifunctional ligand possessing several potential coordination sites. The 1,7-naphthyridine (B1217170) core itself acts as a classic bidentate chelating agent, with the lone pairs on the two nitrogen atoms (N1 and N7) oriented in a syn disposition that is ideal for binding to a single metal center. This arrangement creates a constrained "bite" angle and distance, which can impose specific geometries on the resulting metal complex. researchgate.net

The addition of the hydrazinyl (-NHNH2) group at the 4-position introduces further complexity and versatility. This group contains additional nitrogen donor atoms that can participate in coordination. This allows the ligand to act in several capacities:

Monodentate Ligand: Coordination could occur solely through the terminal amino group of the hydrazinyl moiety.

Bidentate Ligand: The most common mode involves chelation through the N1 and N7 atoms of the naphthyridine ring.

Bridging Ligand: The hydrazinyl group can bridge two metal centers, with the naphthyridine nitrogens coordinating to one metal and the hydrazinyl nitrogens to another. This facilitates the formation of bimetallic or polymetallic structures.

Polydentate Ligand upon Derivatization: The reactive hydrazinyl group is often condensed with aldehydes or ketones to form hydrazone Schiff bases. chemistryjournal.netresearchgate.net These derivatives can act as tridentate or even higher-denticity ligands, with the imine nitrogen and another donor atom from the aldehyde/ketone fragment participating in coordination along with the naphthyridine nitrogens. Hydrazones are known to coordinate with metals through either their enolic or ketonic forms. researchgate.net

The functional diversity of the azomethine group (C=N-N) in hydrazone derivatives enables their use in a wide range of applications. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. chemistryjournal.netekb.eg The resulting complexes can be isolated as stable, often colored, solid products. Characterization relies on a suite of analytical techniques to confirm the structure and bonding.

The design of dinucleating ligands that can bind two metal ions in close proximity is a significant area of research, driven by the desire to mimic the active sites of metalloenzymes and develop novel catalysts. acs.org Naphthyridine-based ligands are excellent scaffolds for this purpose. The two nitrogen atoms of the core can bridge two metal centers, or substituents at the 2 and 7 positions (in 1,8-naphthyridine) or other positions can provide additional coordination pockets. nih.gov

While specific examples for this compound are not extensively documented in the provided literature, the principles are well-established for the isomeric 1,8-naphthyridine (B1210474) framework. These ligands can stabilize homobimetallic complexes (containing two identical metal ions) and heterobimetallic complexes (containing two different metal ions). escholarship.org The synthesis of heterobimetallic complexes can be facilitated by using unsymmetrical ligands where the two binding sites are differentiated by geometry, donor type, or steric properties, allowing for the selective coordination of different metal ions. escholarship.org For instance, a dicopper(II) complex can be formed by the oxidation of a dicopper(I) compound with air, resulting in a Cu(II)₂(μ-OH)₂ structure. acs.org

Naphthyridine ligands have been used to coordinate a variety of transition metal ions, particularly from the first row. The rigid coordination pocket of the ligand often enforces specific geometries, such as pseudo-octahedral structures, around the metal centers. rsc.org This can lead to the formation of "diamond" shaped configurations with metal-metal distances ranging from approximately 2.78 Å to 3.24 Å. rsc.org

Hydrazone derivatives of heterocyclic compounds are known to form stable complexes with a wide range of metal ions including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). chemistryjournal.netekb.egresearchgate.net The stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand), depending on the metal ion and reaction conditions. researchgate.net The coordination environment is frequently octahedral or tetrahedral. researchgate.net

Table 1: Examples of Metal Ions Coordinated by Naphthyridine and Hydrazone Ligand Systems

| Metal Ion | Typical Geometry | Reference |

| Cu(I) / Cu(II) | Trigonal Planar, Pseudo-Octahedral | rsc.orgacs.org |

| Co(II) | Octahedral, Tetrahedral | researchgate.netresearchgate.net |

| Ni(II) | Octahedral, Square Planar | researchgate.netresearchgate.net |

| Fe(II) / Fe(III) | Octahedral | chemistryjournal.netpdeaamcollege.edu.in |

| Ru(II) | Pseudo-Octahedral (Piano Stool) | nih.gov |

| Zn(II) | Tetrahedral | researchgate.net |

Spectroscopic Analysis of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic methods are essential for elucidating the nature of metal-ligand interactions.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify which donor atoms are involved in coordination. Upon complexation, the stretching frequency of the C=N (azomethine) group in hydrazone derivatives typically shifts, indicating the coordination of the imine nitrogen. Changes in the frequencies of N-N and ring deformation bands also provide evidence of metal binding. asianpubs.org For complexes of hydrazone ligands, coordination through the enolic oxygen or ketonic carbonyl group can also be confirmed by the appearance or shift of relevant bands. chemistryjournal.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes in solution. The chemical shifts of protons and carbons near the coordination sites are affected by the metal ion. For example, the disappearance of the N-H proton signal in a hydrazone ligand can indicate deprotonation upon coordination. nih.gov A downfield shift of aromatic protons on the naphthyridine ring is also indicative of metal binding. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry and the metal-ligand bonding. The spectra often show bands corresponding to π-π* transitions within the ligand and lower-energy metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The appearance of new charge-transfer bands upon the addition of a metal ion is a strong indicator of complex formation. pdeaamcollege.edu.in

Mass Spectrometry: Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the composition and stoichiometry of the complexes by identifying the molecular ion peak [M+H]⁺. nih.gov

Table 2: Representative Spectroscopic Data for a Hydrazone Ligand and its Metal Complex

| Compound Type | Technique | Key Feature | Observed Shift / Value | Reference |

| Hydrazone Ligand (HL) | ¹H NMR | N-H Proton | 11.54 ppm | nih.gov |

| Zn(II) Complex of HL | ¹H NMR | N-H Proton | Shifted to 5.51 ppm | nih.gov |

| Hydrazone Ligand (HL) | ¹³C NMR | Azomethine Carbon (C=N) | 181.60 ppm | nih.gov |

| Zn(II) Complex of HL | ¹³C NMR | Azomethine Carbon (C=N) | Shifted to 170.47 ppm | nih.gov |

Electronic and Geometric Structure of Naphthyridine-Metal Complexes

The combination of a rigid naphthyridine backbone with other donor groups dictates the final electronic and geometric structure of the metal complexes. The rigid framework significantly reduces the degrees of freedom, often leading to well-defined and predictable coordination geometries. acs.org

For example, naphthyridine-bis(carbene) ligands have been shown to enforce a trigonal planar geometry on Cu(I) centers. acs.org In dinuclear systems, the naphthyridine core can hold two metal ions at a fixed distance, facilitating metal-metal interactions or cooperative reactivity. rsc.org The electronic structure of these complexes is influenced by the near-degeneracy of the valence d orbitals in the transition metals, which can lead to complex electronic states. usd.edu The ligand field created by the naphthyridine and hydrazinyl nitrogen donors splits the metal d-orbitals, determining the magnetic properties and electronic spectra of the complex.

Applications in Analytical Chemistry as Ligands

Ligands that exhibit a change in their physical properties, such as color or fluorescence, upon binding to a specific metal ion are highly valuable as chemosensors in analytical chemistry. researchgate.netpdeaamcollege.edu.in Hydrazone and Schiff base derivatives are particularly well-suited for this purpose. pdeaamcollege.edu.in

The this compound framework, especially when converted to a hydrazone derivative, can act as a colorimetric sensor for the detection of metal ions. The coordination of a metal ion to the ligand can alter the electronic structure, leading to a significant shift in the UV-Visible absorption spectrum, which is perceived as a distinct color change. pdeaamcollege.edu.in This allows for the "naked-eye" detection of specific metal ions like Fe²⁺, Fe³⁺, and Cu²⁺. pdeaamcollege.edu.in The selectivity for certain metal ions can be tuned by modifying the structure of the ligand. The stoichiometry of the binding and the binding constant can be determined using methods like Job's plot analysis and Benesi-Hildebrand plots derived from UV-Vis titration data. pdeaamcollege.edu.inrsc.org

Theoretical and Computational Studies of 4 Hydrazinyl 1,7 Naphthyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to study the structural and electronic properties of molecules, including heterocyclic systems like 1,7-naphthyridine (B1217170) derivatives. kbhgroup.inresearchgate.netresearchgate.net

Geometry Optimization and Minimum Energy Conformations

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the minimum energy conformation. This is achieved through a process called geometry optimization. Using DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), researchers can calculate the optimal bond lengths, bond angles, and dihedral angles of 4-Hydrazinyl-1,7-naphthyridine. kbhgroup.innih.govmdpi.com

The optimization process systematically alters the geometry of the molecule until a point on the potential energy surface is found where the net forces on all atoms are zero. To confirm that this structure is a true energy minimum and not a saddle point (a transition state), a vibrational frequency analysis is performed. The absence of any imaginary frequencies indicates that the optimized structure is stable. rsc.orgmdpi.com This foundational calculation is crucial, as all other computed properties depend on the accuracy of the molecular geometry. nih.gov

For this compound, theoretical calculations would likely predict a non-planar structure due to the hydrazinyl group. nih.gov The precise bond lengths and angles would reveal details about the electronic structure, such as the degree of pi-electron delocalization within the naphthyridine ring system. sciforum.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature, while the LUMO is the most likely to accept electrons, defining its electrophilic character. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. researchgate.net DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap. nih.govresearchgate.netyoutube.com The spatial distribution of the HOMO and LUMO densities also provides valuable information, indicating the specific regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 5.0 |

Calculation of Chemical Reactivity Descriptors (e.g., Global Hardness, Electrophilicity Index)

From the calculated HOMO and LUMO energies, a suite of global chemical reactivity descriptors can be derived within the framework of Conceptual DFT. researchgate.netscirp.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. kbhgroup.in

Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. ijarset.com

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netmdpi.comdergipark.org.tr It is defined as ω = μ² / (2η). A higher value indicates a stronger electrophile. ijarset.com

These parameters offer a comprehensive picture of the chemical behavior of this compound, allowing for comparisons with other related compounds. ekb.egmdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Molecular polarizability |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure and Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating excited states and the interaction of molecules with light. nih.gov It is used to simulate electronic absorption and emission spectra, providing insight into the photophysical properties of compounds like this compound. mdpi.com

Simulation and Interpretation of Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by computing the energies of vertical electronic transitions from the ground state to various excited states. kbhgroup.in The results typically provide the wavelength of maximum absorption (λmax) for each transition and the corresponding oscillator strength (f), which is a measure of the transition's intensity. kbhgroup.innih.gov

By analyzing the molecular orbitals involved in each transition, their nature can be characterized, for instance, as π→π* or n→π* transitions. Such calculations are often performed in different solvents using a solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to account for environmental effects on the spectral properties. nih.govmdpi.com Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) can be simulated. For naphthalene (B1677914) derivatives, these simulations help in understanding their potential applications in optical materials. researchgate.net

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | ~350-400 | ~0.1-0.3 | HOMO → LUMO | π→π* / Intramolecular Charge Transfer |

| S2 | ~300-340 | ~0.05-0.15 | HOMO-1 → LUMO | π→π |

| S3 | ~270-290 | ~0.4-0.6 | HOMO → LUMO+1 | π→π |

Natural Transition Orbital (NTO) Analysis

Electronic excitations calculated by TD-DFT can often be complex, involving contributions from many different single-orbital transitions. Natural Transition Orbital (NTO) analysis is a powerful technique used to simplify this picture. rsc.orggithub.io It transforms the canonical molecular orbitals into a more compact set of orbitals that best describe the electronic transition. q-chem.com

The NTO method represents an excitation in terms of a "hole" NTO (representing the orbital from which the electron is excited) and a "particle" or "electron" NTO (representing the orbital to which the electron moves). rsc.orgresearchgate.net This provides a clear and intuitive visualization of the electron density redistribution upon excitation. q-chem.com For this compound, NTO analysis could clearly characterize the nature of its electronic transitions, for instance, identifying them as localized excitations within the naphthyridine ring or as intramolecular charge-transfer (ICT) transitions from the hydrazinyl donor group to the naphthyridine acceptor moiety. researchgate.netnih.govgithub.io This information is vital for designing molecules with specific photophysical properties.

Computational Modeling of Reaction Mechanisms and Pathways

The computational modeling of reaction mechanisms for compounds like this compound provides profound insights into their synthesis, reactivity, and potential transformations. Density Functional Theory (DFT) is a primary tool for this purpose, enabling the detailed study of reaction energy profiles, transition states, and intermediates.

For nitrogen-containing heterocyclic compounds, computational studies can elucidate the mechanisms of complex reactions, such as copper-catalyzed tandem arylation–cyclisation. beilstein-journals.org In a typical DFT study, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures. By calculating the free energy at each point along a proposed reaction coordinate, a detailed energy profile can be constructed.

For a hypothetical reaction involving this compound, computational chemists would model key steps, such as nucleophilic attack, bond formation/cleavage, and catalyst interactions. For instance, in a cyclization reaction, DFT calculations could determine the activation energy barrier for the ring-closing step, which is often the rate-determining step. beilstein-journals.org These calculations can reveal crucial details, such as the influence of substituents on reaction feasibility and stereoselectivity, by identifying key interactions, like those between a metal catalyst and a heteroatom in the substrate. beilstein-journals.org Such theoretical investigations are vital for optimizing reaction conditions and designing novel synthetic routes.

Solvent Effects on Electronic and Optical Properties from a Theoretical Perspective

The electronic and optical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are essential for understanding these interactions. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. rsc.org

For aromatic and heterocyclic compounds, including naphthyridine derivatives, solvent polarity can alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This change in the HOMO-LUMO energy gap directly affects the molecule's absorption spectra. A study on naphthyridine-stilbene dyads using Time-Dependent Density Functional Theory (TD-DFT) demonstrated that increasing solvent polarity can tune the frontier molecular orbital energy gap and, consequently, the molecule's optical properties. nih.gov

In the case of this compound, it is expected that polar solvents would stabilize charge-separated excited states, leading to a red shift (a shift to longer wavelengths) in its UV-Visible absorption spectrum. This phenomenon, known as solvatochromism, is critical for applications in sensors and optoelectronic devices. Computational methods can predict these shifts and provide a detailed understanding of how solvent interactions at the molecular level dictate the macroscopic optical behavior. rsc.orgrsc.org

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and electron donor-acceptor groups, a category that includes derivatives of this compound, are of great interest for their non-linear optical (NLO) properties. NLO materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion. rsc.org Theoretical calculations are indispensable for predicting and understanding the NLO response of new materials.

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large β value is a prerequisite for applications such as second-harmonic generation (SHG). DFT calculations are commonly used to compute the static β value. physchemres.org For push-pull systems, where an electron-donating group (like the hydrazinyl group) is connected to an electron-accepting group (the naphthyridine ring system) via a π-conjugated bridge, intramolecular charge transfer (ICT) upon excitation leads to a large change in dipole moment and a significant β value. nih.gov

Table 1: Illustrative First Hyperpolarizability (β₀) of Pyrrole (B145914) Hydrazone Derivatives

This table presents data for analogous pyrrole hydrazone compounds to illustrate how structural changes affect NLO properties. The high values indicate their suitability for NLO applications. nih.gov

| Compound | Structure Description | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |

| 3A | Pyrrole hydrazone (reference) | 28.56 |

| 3B | With electron-withdrawing group | 48.83 |

| 3C | With stronger electron-withdrawing group | 63.89 |

Note: This data is for pyrrole hydrazone derivatives and serves as an example of theoretical NLO calculations. Data for this compound is not available.

While static hyperpolarizability provides a baseline, the NLO response in real-world applications occurs under the influence of an oscillating electric field from a laser. Therefore, calculating the frequency-dependent or dynamic hyperpolarizability is crucial. Time-Dependent Density Functional Theory (TD-DFT) is employed for these calculations at specific laser frequencies, such as 1064 nm or 1907 nm. rsc.org

Studies on 2,7-naphthyridine (B1199556) derivatives have shown that dynamic hyperpolarizability values for processes like the electro-optic Pockels effect and second-harmonic generation are typically larger than the static values. rsc.org This enhancement is due to resonance effects as the frequency of the incident light approaches an electronic transition frequency of the molecule. These calculations are critical for evaluating a material's performance in frequency-dependent NLO applications and for avoiding damage by selecting frequencies away from strong absorption bands.

Molecular Docking Principles for Ligand-Receptor Interactions (Purely Theoretical Aspect)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. studysmarter.co.ukopenaccessjournals.com The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function. nih.govhansshodhsudha.com This method is fundamental in structure-based drug design. nih.gov

The theoretical principles of molecular docking involve two main components: a search algorithm and a scoring function. hansshodhsudha.com

Search Algorithm: This component explores the conformational space of the ligand and its possible orientations within the receptor's binding site. studysmarter.co.uk The receptor can be treated as rigid (rigid docking) or with some degree of flexibility (flexible docking), which allows for side-chain movements to better accommodate the ligand. computabio.com Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods that build the ligand conformation within the active site. nih.gov

Scoring Function: After generating a set of possible binding poses, the scoring function estimates the binding free energy for each pose to rank them. studysmarter.co.uk The pose with the lowest energy score is predicted as the most favorable binding mode. hansshodhsudha.com Scoring functions can be force-field-based (calculating van der Waals and electrostatic interactions), empirical (using regression to fit to experimental binding data), or knowledge-based (deriving potentials from statistical analysis of known protein-ligand complexes). hansshodhsudha.com

The entire process simulates the molecular recognition between a ligand, such as this compound, and a biological target, providing critical insights at the atomic level to guide the development of new therapeutic agents. openaccessjournals.com

Advanced Spectroscopic and Structural Elucidation Techniques for Naphthyridine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. uobasrah.edu.iq For a molecule like 4-Hydrazinyl-1,7-naphthyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

1D NMR Spectroscopy (¹H and ¹³C NMR):

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the ¹H NMR spectrum of a 4-substituted-1,7-naphthyridine derivative is expected to show a set of distinct signals for the protons on the naphthyridine core. The hydrazinyl (-NH-NH₂) protons would likely appear as broad signals, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The signals for the carbon atoms of the naphthyridine rings would appear in the aromatic region (typically 110-160 ppm), with their exact chemical shifts influenced by the electron-donating nature of the hydrazinyl substituent.

Due to the lack of specific published NMR data for this compound, the following table presents representative ¹H and ¹³C NMR data for a structurally analogous compound, 8-aminoquinoline, to illustrate the expected chemical shifts and multiplicities. rsc.org The numbering for the 1,7-naphthyridine (B1217170) ring is used for clarity.

Interactive Table: Representative ¹H and ¹³C NMR Data for a 4-Substituted Naphthyridine Analog

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.8 (dd, J = 4.0, 1.5 Hz) | ~148.0 |

| 3 | ~7.4 (dd, J = 8.0, 4.0 Hz) | ~121.0 |

| 4 | - | ~145.0 |

| 5 | ~7.2 (d, J = 8.0 Hz) | ~110.0 |

| 6 | ~7.4 (t, J = 8.0 Hz) | ~129.0 |

| 8 | ~8.1 (dd, J = 8.0, 1.5 Hz) | ~136.0 |

| 4a | - | ~139.0 |

| 8a | - | ~128.0 |

| NH | broad | - |

| NH₂ | broad | - |

2D NMR Spectroscopy:

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the 1,7-naphthyridine core, COSY would show correlations between H-2 and H-3, as well as between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. dtic.mil For this compound (C₈H₈N₄), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) that corresponds to its exact molecular weight (calculated: 161.0822 g/mol ), thus confirming its elemental composition.

The fragmentation of nitrogen-containing heterocyclic compounds in the mass spectrometer often follows characteristic pathways. mdpi.com The fragmentation of this compound would likely proceed through several key steps:

Loss of Ammonia (NH₃): A common fragmentation pathway for hydrazinyl-substituted compounds is the cleavage of the N-N bond, followed by rearrangement and loss of a neutral ammonia molecule, leading to a significant fragment ion.

Loss of Nitrogen (N₂): The hydrazinyl group can also lead to the elimination of a molecule of nitrogen gas.

Ring Fragmentation: The naphthyridine ring system itself can fragment, typically through the loss of HCN or C₂H₂ molecules, which is a characteristic fragmentation pattern for pyridine (B92270) and quinoline (B57606) derivatives.

A plausible fragmentation pathway is outlined below:

Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (calculated) | Proposed Fragment | Neutral Loss |

| 161.0822 | [C₈H₉N₄]⁺ | [M+H]⁺ |

| 144.0716 | [C₈H₈N₃]⁺ | NH₃ |

| 132.0716 | [C₈H₈N₂]⁺ | N₂H |

| 131.0631 | [C₈H₇N₂]⁺ | N₂H₂ |

| 104.0522 | [C₇H₆N]⁺ | HCN from [C₈H₈N₂]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. utah.edu This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Interactive Table: Expected Crystallographic Parameters for a 1,7-Naphthyridine Derivative

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Feature | Planar naphthyridine core |

| Intermolecular Interactions | Strong N-H···N hydrogen bonding |

| Packing | Formation of hydrogen-bonded sheets or chains |

Integration of Experimental Spectroscopic Data with Theoretical Calculations for Comprehensive Structural Assignment

For a comprehensive structural analysis, experimental data are often integrated with theoretical calculations, most commonly using Density Functional Theory (DFT). researchgate.net This approach allows for the correlation of the experimental spectroscopic data with the calculated properties of the molecule's optimized geometry.

The process typically involves the following steps:

Geometry Optimization: The three-dimensional structure of this compound is optimized using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This provides a theoretical model of the molecule's lowest energy conformation.

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated for the optimized structure. These calculated shifts can then be correlated with the experimental NMR data to confirm the assignment of signals and to resolve any ambiguities.

Vibrational Frequency Analysis: The infrared (IR) and Raman vibrational frequencies can be calculated and compared with experimental spectra to confirm the presence of specific functional groups.

Electronic Properties: Theoretical calculations can also provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and potential applications. ufms.br

This integrated approach, combining the precision of experimental data with the detailed insights from theoretical models, provides a powerful strategy for the complete and unambiguous structural elucidation of novel compounds like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydrazinyl-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of halogenated 1,7-naphthyridine precursors (e.g., 4-chloro-1,7-naphthyridine) with hydrazine hydrate. For example, reacting 2-chloro-6-methoxy-1,7-naphthyridine with hydrazine hydrate in ethanol at 100°C for 1 hour yields 2-hydrazino-6-methoxy-1,7-naphthyridine (84% yield) . For 4-hydrazinyl derivatives, similar conditions (hydrazine in ethanol, reflux) apply. Key parameters include temperature (80–100°C), solvent polarity, and stoichiometric excess of hydrazine to minimize by-products like diazenes.

Q. How can substitution reactions at the hydrazinyl group be leveraged to diversify 1,7-naphthyridine derivatives?

- Methodology : The hydrazinyl group (-NH-NH₂) is highly reactive. It can undergo condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are precursors for heterocycles like triazoles. For instance, reacting this compound with acetone under acidic conditions yields Schiff bases, which can be cyclized to triazolo-naphthyridines . Optimization requires pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., hydrazinyl protons at δ 3–5 ppm). Aromatic protons in the naphthyridine core resonate at δ 7–9 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of NH₂NH₂).

- IR : N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodology : The hydrazinyl group acts as a directing group, enabling regioselective C-H functionalization. For example, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids can introduce aryl groups at the 2- or 8-positions of the naphthyridine ring. Key factors include ligand choice (e.g., XPhos), base (K₂CO₃), and solvent (toluene/water) . Computational studies (DFT) can predict electron density distributions to guide reaction design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Discrepancies often arise from impurities or stereochemical variations. Use orthogonal assays (e.g., microbial growth inhibition vs. enzymatic IC₅₀) and stringent purification (HPLC >95% purity). For example, antimicrobial studies may show variance due to differences in bacterial strain susceptibility. Validate results with structurally analogous controls (e.g., 1,5-naphthyridine derivatives) and dose-response curves .

Q. How can computational modeling predict the binding affinity of this compound to bacterial DNA gyrase?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of DNA gyrase (PDB: 1KZN). The hydrazinyl group forms hydrogen bonds with Asp73 and Gly77, while the naphthyridine core intercalates into the DNA-binding pocket. MD simulations (AMBER) assess stability over 100 ns trajectories. Compare binding scores with known inhibitors (e.g., ciprofloxacin) to prioritize derivatives for synthesis .

Q. What experimental designs optimize the regioselectivity of electrophilic aromatic substitution on this compound?

- Methodology : Use nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) to probe reactivity. The hydrazinyl group directs electrophiles to the para position (C-5 or C-8) due to resonance activation. Monitor reaction progress via TLC and isolate products using column chromatography (SiO₂, ethyl acetate/hexane). Regioselectivity can be confirmed by NOESY NMR to distinguish between positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products